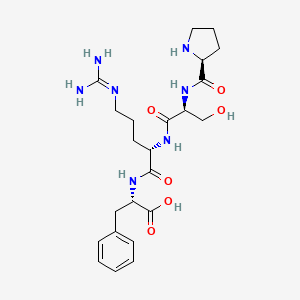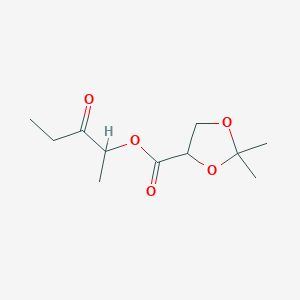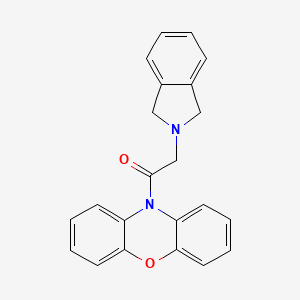
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one is a complex organic compound that features both isoindoline and phenoxazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.
Formation of Phenoxazine Moiety: This can be synthesized via oxidative coupling of o-aminophenol derivatives.
Coupling Reaction: The final step involves coupling the isoindoline and phenoxazine moieties through a suitable linker, such as an ethanone group, under specific reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: The isoindoline moiety can be reduced to form more saturated derivatives.
Substitution: Both moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxazine moiety might yield phenoxazone derivatives, while reduction of the isoindoline moiety might yield more saturated isoindoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one would depend on its specific application. For example:
In Biological Systems: It might interact with specific enzymes or receptors, modulating their activity.
In Organic Electronics: It might function as a charge carrier or light-emitting material, depending on its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one: Similar structure but with a phenothiazine moiety instead of phenoxazine.
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)propan-1-one: Similar structure but with a propanone linker instead of ethanone.
Uniqueness
The unique combination of isoindoline and phenoxazine moieties in 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one may confer distinct electronic, photophysical, and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
827309-47-7 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(1,3-dihydroisoindol-2-yl)-1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C22H18N2O2/c25-22(15-23-13-16-7-1-2-8-17(16)14-23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2 |
Clave InChI |
HZFGFFHCLDVOBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1CC(=O)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


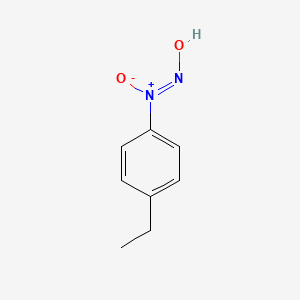
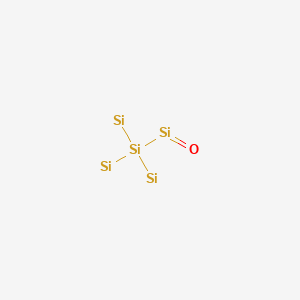

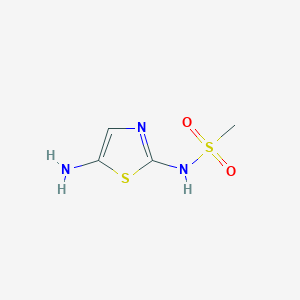
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)
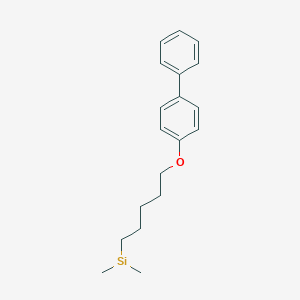

![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)
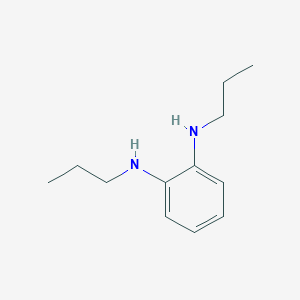
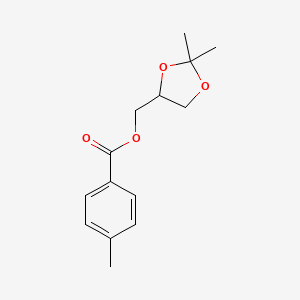
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
